Vinrosidine sulfate
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Overview
Description
Vinrosidine sulfate is a vinca alkaloid, a class of compounds derived from the periwinkle plant, Catharanthus roseus. Vinca alkaloids are known for their antineoplastic properties, making them valuable in cancer treatment . This compound, specifically, is one of the derivatives isolated from this plant and has shown significant potential in medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinrosidine sulfate is typically isolated from the periwinkle plant through a series of extraction and purification processes. The plant material is first subjected to solvent extraction, followed by chromatographic techniques to isolate the desired alkaloid . The isolated vinrosidine is then converted to its sulfate form through a reaction with sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Vinrosidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Vinrosidine sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of vinca alkaloids.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Employed in the development of anticancer drugs due to its ability to inhibit cell division.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories
Mechanism of Action
Vinrosidine sulfate exerts its effects primarily by inhibiting mitosis at the metaphase stage. It interacts with tubulin, a protein essential for microtubule formation, thereby preventing the proper assembly of the mitotic spindle. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, this compound may interfere with other cellular processes, including amino acid metabolism and calcium transport .
Comparison with Similar Compounds
Vinrosidine sulfate is part of a family of vinca alkaloids, which includes vinblastine, vincristine, and vindesine. These compounds share a similar mechanism of action but differ in their chemical structures and therapeutic profiles . For instance:
Vinblastine: Used primarily for treating Hodgkin’s lymphoma and testicular cancer.
Vincristine: Effective against acute lymphoblastic leukemia and various lymphomas.
Vindesine: Employed in the treatment of acute lymphoblastic leukemia and melanoma.
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages .
Properties
CAS No. |
18556-44-0 |
---|---|
Molecular Formula |
C46H60N4O13S |
Molecular Weight |
909.1 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42+,43+,44+,45-,46-;/m0./s1 |
InChI Key |
KDQAABAKXDWYSZ-SDCRJXSCSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Isomeric SMILES |
CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vinrosidine sulfate; Leurosidine sulfate; 36781; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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